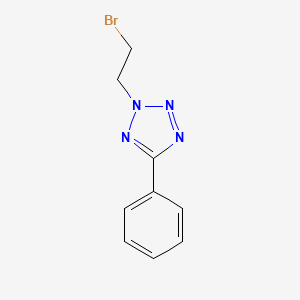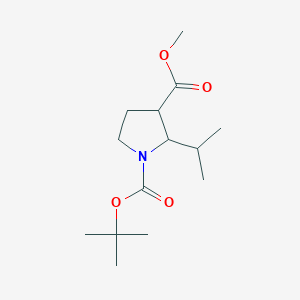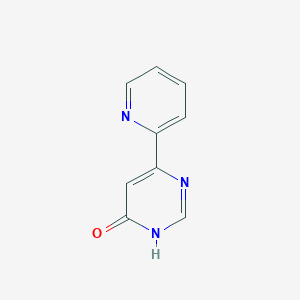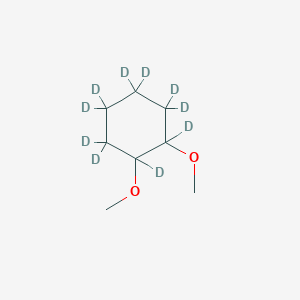
2-(2-溴乙基)-5-苯基四唑
描述
“2-(2-Bromoethyl)-5-phenyltetrazole” is a compound that contains a bromoethyl group, a phenyl group, and a tetrazole group. The bromoethyl group is a two-carbon alkyl chain with a bromine atom attached, which is often used in organic synthesis due to its ability to participate in various reactions . The phenyl group is a six-carbon aromatic ring, which contributes to the stability and rigidity of the molecule. The tetrazole group is a five-membered ring containing four nitrogen atoms and one carbon atom, which can act as a bioisostere for the carboxylic acid functional group in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “2-(2-Bromoethyl)-5-phenyltetrazole” would be determined by the arrangement of its atoms and the bonds between them. The bromoethyl group would be expected to have a linear or slightly bent shape due to the single bonds between its atoms. The phenyl group would have a planar, hexagonal shape due to the conjugated pi system of its carbon atoms. The tetrazole group would also have a planar shape due to the delocalization of electrons in its ring .Chemical Reactions Analysis
The bromoethyl group in “2-(2-Bromoethyl)-5-phenyltetrazole” could participate in various reactions, such as nucleophilic substitution or elimination. The phenyl group could undergo electrophilic aromatic substitution reactions, while the tetrazole group could act as a weak acid and donate a proton .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-(2-Bromoethyl)-5-phenyltetrazole” would be influenced by its functional groups. For example, the presence of the bromoethyl group could increase its molecular weight and decrease its volatility compared to compounds without halogens. The phenyl group could contribute to its aromaticity and potentially its UV/Vis absorption properties. The tetrazole group could influence its acidity and potentially its solubility in water .科学研究应用
腐蚀抑制
5-苯基四唑衍生物的一个重要应用,包括类似于2-(2-溴乙基)-5-苯基四唑的化合物,是在腐蚀抑制方面。Tan等人(2019年)研究了5-苯基四唑(PT)及其衍生物作为硫酸中铜腐蚀抑制剂,证明它们作为混合型抑制剂具有显著的腐蚀抑制能力(Tan et al., 2019)。
抗疟药物的合成
在寻找抗疟药物时,Terada和Hassner(1969年)通过对1-(1′-苯基-2′-溴乙基)-5-甲基四唑进行氨基化制备了几种1-(1′-苯基-2′-氨基乙基)-5-甲基四唑。这个过程突显了类似化合物在合成新型抗疟药物中的潜在用途(Terada & Hassner, 1969)。
形成和反应
通过多种化学过程形成5-苯基四唑,例如Ito等人(1978年)研究的某些肼酰肼的氧化反应,表明其在复杂化学反应中的作用以及在合成化学中的潜在应用(Ito et al., 1978)。
离子液体和相行为
Moura等人(2017年)探讨了5-苯基四唑作为离子液体中的阴离子源的用途。他们发现这些离子液体与水具有独特的相分离和与水的络合性,暗示了在各种工业过程中的潜在应用(Moura et al., 2017)。
药物应用
对5-苯基四唑衍生物进行了研究,探讨其在药物应用中的潜力。例如,Nelson等人(2006年)发现1-苄基-5-芳基四唑是P2X(7)受体的新型拮抗剂,这对于神经痛治疗的发展具有重要意义(Nelson et al., 2006)。
作用机制
Mode of Action
The bromoethyl group might undergo nucleophilic substitution reactions with biological nucleophiles, such as the side chains of certain amino acids in proteins .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its physicochemical properties. For instance, the presence of the bromine atom might influence the compound’s distribution due to its size and electronegativity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s stability and its interactions with its targets .
安全和危害
生化分析
Biochemical Properties
2-(2-Bromoethyl)-5-phenyltetrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in nucleophilic substitution reactions, where the bromoethyl group acts as a leaving group, facilitating the formation of new chemical bonds . Additionally, 2-(2-Bromoethyl)-5-phenyltetrazole can form covalent bonds with amino acid residues in proteins, potentially altering their structure and function .
Cellular Effects
The effects of 2-(2-Bromoethyl)-5-phenyltetrazole on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling proteins, leading to changes in downstream signaling cascades . Furthermore, 2-(2-Bromoethyl)-5-phenyltetrazole can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell . These changes can have significant implications for cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, 2-(2-Bromoethyl)-5-phenyltetrazole exerts its effects through various mechanisms. One key mechanism involves the formation of covalent bonds with biomolecules, such as proteins and nucleic acids . This covalent modification can lead to enzyme inhibition or activation, depending on the specific target and context . Additionally, 2-(2-Bromoethyl)-5-phenyltetrazole can influence gene expression by binding to DNA or interacting with transcriptional regulators . These molecular interactions underpin the compound’s diverse biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The effects of 2-(2-Bromoethyl)-5-phenyltetrazole can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . In vitro studies have shown that 2-(2-Bromoethyl)-5-phenyltetrazole can degrade over time, leading to a decrease in its biochemical activity . In vivo studies have also highlighted the importance of temporal dynamics, with long-term exposure to the compound resulting in cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 2-(2-Bromoethyl)-5-phenyltetrazole vary with different dosages in animal models. At low doses, the compound may exert beneficial effects, such as modulating enzyme activity or gene expression . At high doses, 2-(2-Bromoethyl)-5-phenyltetrazole can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects underscore the importance of careful dosing and monitoring in experimental settings.
Metabolic Pathways
2-(2-Bromoethyl)-5-phenyltetrazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and transformation within the cell . These interactions can influence metabolic flux and the levels of various metabolites, potentially impacting overall cellular metabolism . Understanding the metabolic pathways of 2-(2-Bromoethyl)-5-phenyltetrazole is crucial for elucidating its biochemical and physiological effects.
Transport and Distribution
The transport and distribution of 2-(2-Bromoethyl)-5-phenyltetrazole within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, 2-(2-Bromoethyl)-5-phenyltetrazole may be actively transported into the nucleus, where it can interact with nuclear proteins and influence gene expression . Understanding the transport and distribution mechanisms is essential for predicting the compound’s cellular effects.
Subcellular Localization
The subcellular localization of 2-(2-Bromoethyl)-5-phenyltetrazole is a key determinant of its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, 2-(2-Bromoethyl)-5-phenyltetrazole may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of the compound provides insights into its diverse biochemical and cellular effects.
属性
IUPAC Name |
2-(2-bromoethyl)-5-phenyltetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4/c10-6-7-14-12-9(11-13-14)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCAAYIAVZTWLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Diethyl [2-amino-2-(ethanesulfinyl)ethyl]phosphonate](/img/structure/B1460009.png)
![3-Mercapto-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B1460012.png)
![1,5-dimethyl (2E)-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]-3-oxopentanedioate](/img/structure/B1460013.png)
![7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1460016.png)

![2-[2-(Phenylmethoxycarbonylamino)butanoylamino]acetic acid](/img/structure/B1460020.png)


![2-(diethylamino)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B1460025.png)
![7-Chloropyrido[2,3-D]pyrimidin-4-OL](/img/structure/B1460026.png)
